(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol
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Overview
Description
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a thiophene group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 3-thiophenylacetic acid with isobutene in the presence of a strong acid catalyst to form the cyclobutyl ring. The resulting intermediate is then subjected to reduction reactions to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form a saturated thiol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, thiol derivatives, and various substituted cyclobutyl compounds.
Scientific Research Applications
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π interactions and electron transfer processes. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine: This compound has an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)carboxylic acid: The carboxylic acid derivative exhibits different chemical properties and is used in different applications.
Uniqueness
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol is unique due to the presence of both a thiophene ring and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
(3,3-dimethyl-1-thiophen-3-ylcyclobutyl)methanol |
InChI |
InChI=1S/C11H16OS/c1-10(2)6-11(7-10,8-12)9-3-4-13-5-9/h3-5,12H,6-8H2,1-2H3 |
InChI Key |
DKAUDRUTROGTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CO)C2=CSC=C2)C |
Origin of Product |
United States |
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